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molecular formula C19H26Cl2N2O4 B8458503 (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate

Cat. No. B8458503
M. Wt: 417.3 g/mol
InChI Key: HNHGCCJUINTMGS-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

A solution of tert-butyl methyl(piperidin-4-yl)carbamate (1.25 g, 5.83 mmol), 3,5-dichlorobenzyl carbonochloridate (1.537 g, 6.42 mmol) and sat. sodium bicarbonate (0.583 ml, 5.83 mmol) in DCM (15 ml) was stirred at RT for 72 hrs. The resulting mixture was extracted with DCM and the combined organic extracts were dried over MgSO4, filtered and concentrated under pressure to afford the title compound which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.537 g
Type
reactant
Reaction Step One
Quantity
0.583 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6].[C:16](Cl)(=[O:27])[O:17][CH2:18][C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[C:21]([Cl:26])[CH:20]=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[C:5]([O:4][C:3]([N:2]([CH3:1])[CH:10]1[CH2:11][CH2:12][N:13]([C:16]([O:17][CH2:18][C:19]2[CH:20]=[C:21]([Cl:26])[CH:22]=[C:23]([Cl:25])[CH:24]=2)=[O:27])[CH2:14][CH2:15]1)=[O:9])([CH3:8])([CH3:6])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)C1CCNCC1
Name
Quantity
1.537 g
Type
reactant
Smiles
C(OCC1=CC(=CC(=C1)Cl)Cl)(=O)Cl
Name
Quantity
0.583 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(C1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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